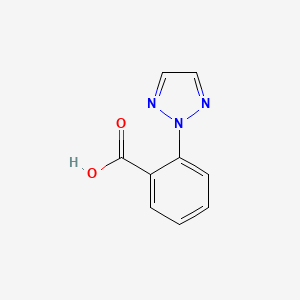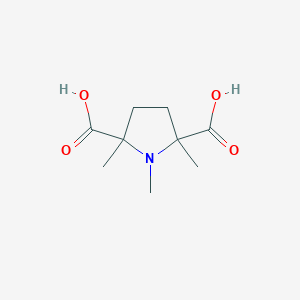
2-(2H-1,2,3-三唑-2-基)苯甲酸
概述
描述
2-(2H-1,2,3-Triazol-2-YL)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety
科学研究应用
2-(2H-1,2,3-Triazol-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of various chemical products and materials.
作用机制
Target of Action
It is known that this compound is used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
The mode of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These transformations provide the target molecules in a reliable and scalable manner .
Biochemical Pathways
The compound’s synthesis involves the n2-arylation of 4,5-dibromo-2h-1,2,3-triazole , which suggests that it may interact with biochemical pathways involving these functional groups.
Pharmacokinetics
The compound’s synthesis process suggests that it may have certain chemical properties that could influence its bioavailability .
Result of Action
It is known that this compound is used in the synthesis of bioactive molecules , suggesting that it may have significant effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis process, which involves specific temperature and reaction conditions , suggests that environmental factors could potentially influence its action.
生化分析
Biochemical Properties
2-(2H-1,2,3-Triazol-2-YL)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids and proteins. For example, it has been shown to interact with the enzyme dihydrofolate reductase, inhibiting its activity and thereby affecting the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis . Additionally, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, it can inhibit the activity of dihydrofolate reductase by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate . Additionally, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2H-1,2,3-Triazol-2-YL)benzoic acid is involved in several metabolic pathways, including those related to the synthesis and degradation of nucleic acids and proteins. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of nucleotides and DNA . Additionally, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and bioavailability . Additionally, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses . In the mitochondria, it can influence mitochondrial function and induce apoptosis by affecting the mitochondrial membrane potential and promoting the release of pro-apoptotic factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid typically involves a multi-step process. One common method starts with 1-fluoro-2-nitrobenzene derivatives. The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Subsequent steps include hydrogenation, Sandmeyer iodination, and Grignard carboxylation .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves similar steps but with enhanced efficiency and yield to meet industrial demands .
化学反应分析
Types of Reactions: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium azide and copper(I) iodide are used for azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
相似化合物的比较
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)-5-methylbenzoic acid
Uniqueness: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
属性
IUPAC Name |
2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENUPFWBIFKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612228 | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001401-62-2 | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?
A1: Two recent papers detail novel approaches to synthesizing 2-(2H-1,2,3-Triazol-2-yl)benzoic acid. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.
Q2: What are the potential applications of 2-(2H-1,2,3-Triazol-2-yl)benzoic acid derivatives?
A2: Research suggests that 2-(2H-1,2,3-Triazol-2-yl)benzoic acid can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)













